1-(Phenylcarbamoyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

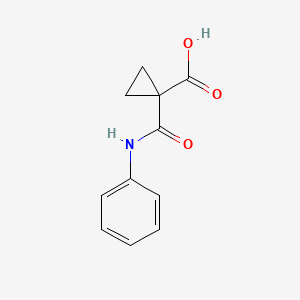

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H11NO3. It is known for its unique structure, which includes a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Decarboxylative Rearrangement

PCCA undergoes thermal decarboxylation at elevated temperatures (120°C–340°C), leading to rearranged products via radical intermediates. This reaction is critical in synthesizing heterocyclic compounds like 4,5-dihydrofurans .

Mechanism:

-

Cyclopropane Ring Opening : Initiated by thermal energy, the cyclopropane ring cleaves to form a diradical intermediate stabilized by adjacent carbonyl groups.

-

Decarboxylation : Loss of CO₂ generates a conjugated enol intermediate.

-

Cyclization : Enol tautomerization and ring closure yield 4,5-dihydrofuran derivatives .

Table 1: Decarboxylation Conditions and Products

| Substrate | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|

| PCCA | 120 | 2-Phenyl-4,5-dihydrofuran | 78 | |

| α-(Phenylcarbonyl) derivative | 290 | β,γ-Unsaturated ketone | 65 |

Amide Bond Formation

The carboxylic acid group in PCCA participates in coupling reactions with amines, facilitated by carbodiimide reagents like EDCI. This is exploited in pharmaceutical synthesis .

Example Reaction:

Synthesis of N-(4-hydroxyphenyl)-N'-(phenyl)cyclopropane-1,1-dicarboxamide

-

Activation : PCCA reacts with EDCI in DMA to form an active ester.

-

Coupling : Reaction with 4-aminophenol yields the bis-amide product.

Table 2: Amide Coupling Optimization

| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| EDCI | DMA | None | RT | 88 |

| DCC | DCM | TEA | 0–25 | 72 |

| HATU | DMF | DIPEA | 40 (microwave) | 94 |

Acid Chloride Formation

PCCA reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, enabling nucleophilic substitutions .

Procedure:

-

Chlorination : PCCA + SOCl₂ in THF at 0–10°C.

-

Isolation : Removal of solvent yields 1-(phenylcarbamoyl)cyclopropanecarbonyl chloride.

Key Data:

Solvent-Dependent Reactivity

Solvent polarity significantly impacts decarboxylation rates due to stabilization of transition states. Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing charge-separated intermediates .

Table 3: Solvent Effects on Decarboxylation Rate

| Solvent | Snyder Polarity Index | Relative Rate |

|---|---|---|

| Cyclohexane | 0 | 1.1 |

| Toluene | 2.3 | 1.9 |

| Acetonitrile | 6.2 | 17.3 |

| DMF | 7.3 | 27.2 |

Comparative Analysis with Analogues

PCCA’s reactivity differs from fluorinated derivatives (e.g., 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid) due to electronic effects:

Applications De Recherche Scientifique

Cancer Treatment

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid has been investigated for its efficacy in treating various cancers, particularly those influenced by c-MET kinase activity. The c-MET signaling pathway is crucial in tumor growth and metastasis, making it a target for cancer therapies.

- Case Study : In a patent describing the compound's synthesis and application, it was noted that derivatives of this acid showed increased potency against c-MET kinase compared to other known inhibitors. This suggests that it could be effective in treating cancers such as gastric, ovarian, and lung cancers where c-MET plays a significant role in disease progression .

Kinase Inhibition

The compound has demonstrated selective inhibition of c-MET kinase, which is implicated in various oncogenic processes. Its ability to modulate kinase activity positions it as a promising candidate for drug development.

- Research Findings : A study indicated that modifications to the compound could enhance its selectivity and potency against c-MET, thereby improving therapeutic outcomes in cancer treatment .

Pharmaceutical Compositions

The incorporation of this compound into pharmaceutical formulations has been explored to enhance bioavailability and therapeutic efficacy.

- Table 1: Formulation Properties

| Property | Description |

|---|---|

| Solubility | Enhanced through formulation techniques |

| Stability | Improved shelf-life with appropriate excipients |

| Bioavailability | Increased via novel delivery systems |

Cosmetic Applications

Recent investigations have also considered the compound's potential in cosmetic formulations due to its skin compatibility and therapeutic properties.

Mécanisme D'action

The mechanism of action of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

1-Phenyl-1-cyclopropanecarboxylic acid: Similar in structure but lacks the phenylcarbamoyl group.

1-(Phenylcarbamoyl)cyclopropane: Similar but without the carboxylic acid group.

Uniqueness: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid is unique due to the presence of both the phenylcarbamoyl and carboxylic acid groups attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

1-(Phenylcarbamoyl)cyclopropanecarboxylic acid (CAS Number: 145591-80-6) is a compound of significant interest in medicinal chemistry, primarily due to its antitumor activity . This article provides a detailed overview of its biological activity, mechanisms, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group. Its molecular formula is C₁₁H₁₁NO₃. The unique structure contributes to its reactivity and biological properties.

This compound exhibits its biological effects through several mechanisms:

- DNA Interaction : It is suggested that the compound binds to the minor groove of DNA, potentially disrupting replication and transcription processes.

- Cell Signaling : The compound influences various cellular functions, including gene expression and cellular metabolism. It may modulate signaling pathways critical for tumor growth.

- Enzyme Interaction : There are indications that it may inhibit or activate certain enzymes involved in cancer pathways, enhancing its potential as an anticancer agent.

Antitumor Activity

Research has demonstrated the compound's ability to inhibit the growth of cancer cells in vitro. Notably, it has shown promise in various cancer models, suggesting its potential as a lead structure for developing more potent anticancer agents.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cyclopropane with phenylcarbamoyl group | Antitumor activity |

| Cabozantinib | Multi-kinase inhibitor | Antitumor activity |

| 1-(Aminocarbonyl)cyclopropanecarboxylic acid | Similar cyclopropane structure | Anticancer properties |

| 1-(Naphthylcarbamoyl)cyclopropanecarboxylic acid | Naphthyl instead of phenyl | Potential anti-inflammatory effects |

| 1-(Benzylcarbamoyl)cyclopropanecarboxylic acid | Benzyl group substitution | Antimicrobial properties |

Case Studies

In Vitro Studies : Various studies have reported that this compound inhibits the proliferation of different cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.

In Vivo Studies : Although detailed in vivo data is limited, preliminary studies suggest that the compound can reduce tumor size in animal models. Further research is needed to establish dosage effects and long-term outcomes.

Future Directions

The exploration of this compound's biological activity opens avenues for further research:

- Structural Modifications : Investigating how modifications to its structure can enhance selectivity and potency against tumor cells.

- Mechanistic Studies : More detailed studies are required to elucidate its precise mechanisms of action at the molecular level.

- Clinical Trials : Future clinical trials could assess its efficacy and safety in humans, particularly as part of combination therapies for cancer treatment.

Propriétés

IUPAC Name |

1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXROTVXLGAFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.